molecular formula C4Cl4F6 B3415785 1,2,3,4-Tetrachlorohexafluorobutane CAS No. 375-45-1

1,2,3,4-Tetrachlorohexafluorobutane

Cat. No. B3415785
CAS RN: 375-45-1
M. Wt: 303.8 g/mol
InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorohexafluorobutane, also known as A316, is a compound with the molecular formula C4Cl4F6 . It is used as an intermediate compound in the synthesis of hexafluoro-1,3-butadiene (also known as C4F6 or HFBD), a stable gas used in the semiconductor industry, particularly as an etching gas for semiconductor fine processing .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrachlorohexafluorobutane involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane. This reaction is induced by granulated Zn in the presence of catalytic amounts of AcOEt without a solvent, resulting in 1,2,3,4-tetrachlorohexafluorobutane in high yield .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrachlorohexafluorobutane is represented by the InChI string InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 . The compound has a molecular weight of 303.8 g/mol .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrachlorohexafluorobutane has a density of 1.8±0.1 g/cm³, a boiling point of 131.5±8.0 °C at 760 mmHg, and a vapor pressure of 11.4±0.2 mmHg at 25°C . It has a molar refractivity of 40.8±0.3 cm³ and a molar volume of 173.0±3.0 cm³ . The compound has no hydrogen bond donors, but it has six hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3,4-Tetrachlorohexafluorobutane has been studied for its synthesis and chemical behavior. Keller and Tarrant (1975) explored its formation through reactions involving 1,2-Dichloroiodotrifluoroethane and zinc, leading to the creation of 1,2,3,4-tetrachlorohexafluorobutane and related compounds (Keller & Tarrant, 1975). Yonemori, Jitsugiri, and Noshiro (1995) also investigated the chemical structures of similar compounds synthesized in sulfuryl chloride, identifying mixtures including 1,2,4,4-tetrachlorohexafluorobutane (Yonemori, Jitsugiri, & Noshiro, 1995).

Electron-Stimulated Desorption Studies

Kelber and Knotek (1984) examined the electron-stimulated desorption from thin films of partially fluorinated hydrocarbons, including compounds like 1,2,3,5-tetrafluorobenzene. Their research provided insights into the interaction of low-energy electrons with these materials, which can have implications for understanding the behavior of 1,2,3,4-tetrachlorohexafluorobutane under similar conditions (Kelber & Knotek, 1984).

Role in Organic Synthesis and Catalysis

In organic synthesis and catalysis, compounds like 1,2,3,4-tetrachlorohexafluorobutane often play critical roles. For instance, Teinz et al. (2011) investigated metal fluoride catalysts for reactions involving similar compounds, which can provide afoundation for understanding the catalytic applications of 1,2,3,4-tetrachlorohexafluorobutane (Teinz, Wuttke, Börno, Eicher, & Kemnitz, 2011).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, the detection and analysis of similar fluorinated compounds are crucial. Martínez et al. (2013) developed methods for detecting micropollutants in water, including various fluorinated compounds. This research can be relevant for monitoring environmental levels of compounds like 1,2,3,4-tetrachlorohexafluorobutane (Martínez, Ramírez, Gómez, Pocurull, & Borrull, 2013).

Photophysical Properties

Research into the photophysical properties of fluorinated compounds, such as those conducted by Philippe et al. (2022), can provide insights into the behavior of 1,2,3,4-tetrachlorohexafluorobutane under light exposure. These studies are essential for understanding how such compounds interact with light and their potential applications in photophysics and photochemistry (Philippe, Bui, Beau, Bloux, Riobé, Mongin, Roisnel, Cordier, Paul, Lemiègre, & Trolez, 2022).

Safety and Hazards

Safety measures for handling 1,2,3,4-Tetrachlorohexafluorobutane include avoiding breathing its fumes, mist, spray, or vapors. It is recommended to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHYACQPDDXBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339866
Record name 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
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Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachlorohexafluorobutane

CAS RN

375-45-1, 28107-59-7
Record name 1,2,3,4-Tetrachlorohexafluorobutane
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Record name Tetrachlorohexafluorobutane
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Record name Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro-
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Record name 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
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Record name Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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